molecular formula C9H9F4N B1449552 2-Fluoro-2-[4-(trifluoromethyl)phenyl]ethan-1-amine CAS No. 1004282-65-8

2-Fluoro-2-[4-(trifluoromethyl)phenyl]ethan-1-amine

Cat. No.: B1449552
CAS No.: 1004282-65-8
M. Wt: 207.17 g/mol
InChI Key: QCZXXFOJAXJQIU-UHFFFAOYSA-N
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Description

2-Fluoro-2-[4-(trifluoromethyl)phenyl]ethan-1-amine is an organic compound with the molecular formula C9H10F3N It is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethanamine moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-[4-(trifluoromethyl)phenyl]ethan-1-amine typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with a fluorinating agent followed by reductive amination. One common method includes the use of trifluoromethylbenzaldehyde and a fluorinating reagent such as Selectfluor. The intermediate product is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration can optimize the synthesis process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-[4-(trifluoromethyl)phenyl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom or the trifluoromethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylphenyl ketones, while reduction can produce fluorinated alcohols or amines.

Scientific Research Applications

2-Fluoro-2-[4-(trifluoromethyl)phenyl]ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical drugs, particularly those targeting neurological and psychiatric disorders.

    Industry: The compound is utilized in the production of agrochemicals and materials with specialized properties, such as fluorinated polymers.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Trifluoromethylphenyl)ethanamine: Similar structure but lacks the fluorine atom.

    4-(Trifluoromethyl)phenethylamine: Similar structure but lacks the fluorine atom on the ethanamine moiety.

    2-Fluoro-4-(trifluoromethyl)pyridine: Contains a pyridine ring instead of a phenyl ring.

Uniqueness

2-Fluoro-2-[4-(trifluoromethyl)phenyl]ethan-1-amine is unique due to the simultaneous presence of both fluorine and trifluoromethyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-fluoro-2-[4-(trifluoromethyl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F4N/c10-8(5-14)6-1-3-7(4-2-6)9(11,12)13/h1-4,8H,5,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZXXFOJAXJQIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-2-[4-(trifluoromethyl)phenyl]ethan-1-amine
Reactant of Route 2
2-Fluoro-2-[4-(trifluoromethyl)phenyl]ethan-1-amine
Reactant of Route 3
2-Fluoro-2-[4-(trifluoromethyl)phenyl]ethan-1-amine
Reactant of Route 4
2-Fluoro-2-[4-(trifluoromethyl)phenyl]ethan-1-amine
Reactant of Route 5
2-Fluoro-2-[4-(trifluoromethyl)phenyl]ethan-1-amine
Reactant of Route 6
2-Fluoro-2-[4-(trifluoromethyl)phenyl]ethan-1-amine

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